[2-(4-Methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-ylidene]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-ylidene]hydrazine is a complex organic compound that features a benzopyran core structure with a methoxyphenyl group and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-ylidene]hydrazine typically involves the condensation of 4-methoxyphenylhydrazine with an appropriate benzopyran derivative. One common method includes the reaction of 4-methoxyphenylhydrazine hydrochloride with a benzopyran aldehyde in the presence of an acid catalyst under reflux conditions . The reaction is carried out in a solvent such as ethanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-ylidene]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazine moiety to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-ylidene]hydrazine is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Its unique structure allows it to interact with biological targets, making it a candidate for further research in drug discovery .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial processes.
Mechanism of Action
The mechanism of action of [2-(4-Methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-ylidene]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the benzopyran core can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylhydrazine: A simpler compound with similar functional groups.
2,4-Dinitrophenylhydrazine: Known for its use in the identification of carbonyl compounds.
4-Methoxyphenylhydrazine hydrochloride: A precursor in the synthesis of [2-(4-Methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-ylidene]hydrazine.
Uniqueness
The uniqueness of this compound lies in its combination of a benzopyran core with a hydrazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61854-49-7 |
---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2,3-dihydrochromen-4-ylidene]hydrazine |
InChI |
InChI=1S/C16H16N2O2/c1-19-12-8-6-11(7-9-12)16-10-14(18-17)13-4-2-3-5-15(13)20-16/h2-9,16H,10,17H2,1H3 |
InChI Key |
HHZBUHZKGGFOOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.